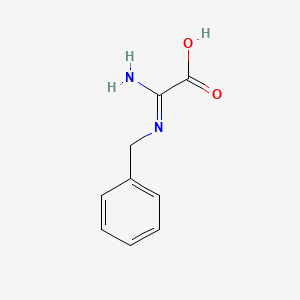![molecular formula C7H14NNaO2S4 B14695930 Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate CAS No. 33286-57-6](/img/structure/B14695930.png)
Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is an organosulfur compound with a complex structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and N-chlorosuccinimide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines and thiols are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfonamides, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toldimfos Sodium: A sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, used in veterinary medicine.
Dimethyl Sulfone (DMSO2): An organosulfur compound with similar sulfonyl functional groups, used as a dietary supplement and solvent.
Uniqueness
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is unique due to its specific structure that includes both sulfur and nitrogen atoms, allowing it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33286-57-6 |
|---|---|
Formule moléculaire |
C7H14NNaO2S4 |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
sodium;4-(dimethylcarbamothioyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C7H15NO2S4.Na/c1-8(2)7(11)13-12-5-3-4-6-14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ZYCNAFJFDRRSQH-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=S)SSCCCCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

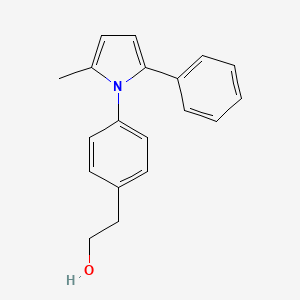
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
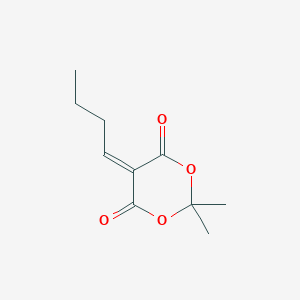
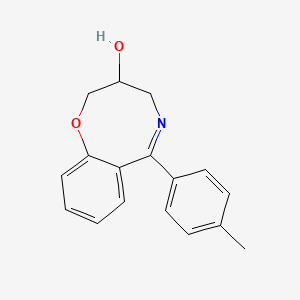

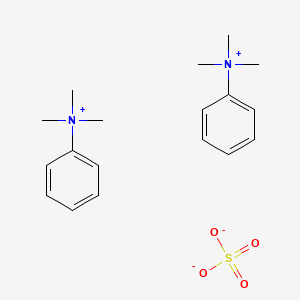
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
